(R)-4-Tosyloxy-1,2-epoxybutane

Vue d'ensemble

Description

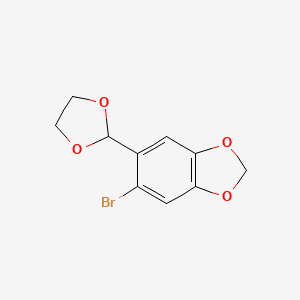

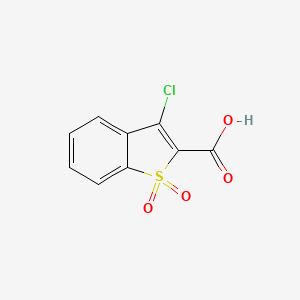

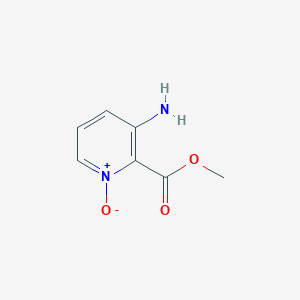

(R)-4-Tosyloxy-1,2-epoxybutane, commonly known as Tsuji-Trost allylation reagent, is a synthetic organic compound that is widely used in organic chemistry. It is a chiral epoxide that has a tosylate group attached to it, which makes it an excellent leaving group. This compound is used in various organic synthesis reactions, including the Tsuji-Trost reaction, which is a powerful tool for the formation of carbon-carbon bonds.

Applications De Recherche Scientifique

Enantiopure Epoxides Synthesis :

- The production of enantiopure epoxides like R-1,2-epoxybutane is a significant application. These epoxides are crucial intermediates in synthesizing optically pure, biologically active fine chemicals, often used in pharmaceuticals. Biological synthesis using microorganisms, such as Nocardioides sp. strain JS614, is a notable method for producing these compounds. This approach offers an alternative to chemical synthesis, often challenging to achieve the desired stereochemistry (Owens, Karceski, & Mattes, 2009).

Biocatalysis in Chemical Synthesis :

- Bacterial strains capable of utilizing gaseous olefins like ethene and propene can stereospecifically form R-1,2-epoxypropane and R-1,2-epoxybutane. This suggests the widespread ability among various bacteria genera to produce such compounds, which are valuable in chemical synthesis, particularly in creating chiral molecules (Mahmoudian & Michael, 1992).

Photopolymerization Processes :

- The photopolymerization of 1,2-epoxypropane and 1,2-epoxybutane can be induced by various catalysts. This process is essential in polymer chemistry, where the extent and rate of polymerization can be controlled by different factors. The study of these reactions contributes to understanding polymer science and engineering (Bal, Cox, Kemp, & Moira, 1980).

Gas-phase Dehydration Reactions :

- In chemical processes, such as the production of epoxides from vicinal diols, catalysts like Cs/SiO2 can be used. This catalytic dehydration reaction is significant in creating various epoxy compounds, including 1,2-epoxybutane, showcasing the utility of these reactions in industrial chemistry (Kim et al., 2015).

DNA Interactions and Mutagenesis :

- Compounds like 1,2-epoxybutane are studied for their interactions with DNA and potential mutagenic effects. Understanding these interactions is crucial in toxicology and pharmacology, as it provides insights into the mechanisms of DNA damage and mutation caused by various chemicals (Rodriguez et al., 2001).

Propriétés

IUPAC Name |

2-[(2R)-oxiran-2-yl]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-7-6-10-8-14-10/h2-5,10H,6-8H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCUYWYPDMKZOQ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H]2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472230 | |

| Record name | 2-[(2R)-Oxiran-2-yl]ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Tosyloxy-1,2-epoxybutane | |

CAS RN |

213262-97-6 | |

| Record name | 2-[(2R)-Oxiran-2-yl]ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-1,2,4-Triazole-3-carboxylicacid, 5-[(2-furanylmethylene)amino]-](/img/structure/B3368570.png)